molecular formula C13H16N4S B4646915 N-(2-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

N-(2-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

Cat. No.: B4646915
M. Wt: 260.36 g/mol
InChI Key: UOWFGPFTEWXUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, also known as EPTU, is a chemical compound that has been studied for its potential applications in scientific research. EPTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-(2-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood, but it is thought to involve inhibition of tubulin polymerization. Tubulin is a protein that plays a key role in cell division, and inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, or programmed cell death. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, which could contribute to its anticancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have anti-inflammatory and antioxidant properties. This compound has also been studied for its potential use as a treatment for diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in lab experiments is that it has been well-characterized and its synthesis method is relatively straightforward. However, one limitation is that it can be difficult to obtain in large quantities, which could limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which could make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. One area of interest is the development of this compound derivatives with improved anticancer activity or other therapeutic properties. Another area of interest is the development of new methods for synthesizing this compound or related compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Scientific Research Applications

N-(2-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its potential use as a radiosensitizer, which could enhance the effectiveness of radiation therapy for cancer treatment.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-(1-methylpyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-3-10-6-4-5-7-11(10)14-13(18)15-12-8-9-17(2)16-12/h4-9H,3H2,1-2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWFGPFTEWXUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 3
Reactant of Route 3
N-(2-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 4
Reactant of Route 4
N-(2-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 5
N-(2-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Reactant of Route 6
Reactant of Route 6
N-(2-ethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.